DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(4-fluorophenyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the thioxo group, and subsequent functionalization to introduce the dithiole and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-[(4-fluorophenyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse products.
Scientific Research Applications
Dimethyl 2-(1-[(4-fluorophenyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound may be investigated for its potential as a therapeutic agent. Its interactions with biological targets can provide insights into its mechanism of action and potential medicinal applications.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may be studied for its efficacy in treating various diseases and conditions.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and to optimize its efficacy and safety.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE include other quinoline derivatives, thioxo compounds, and dithiole-containing molecules. These compounds share structural features and may exhibit similar chemical reactivity and biological activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C27H24FNO6S3 |
---|---|
Molecular Weight |
573.7g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(4-fluorophenyl)acetyl]-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H24FNO6S3/c1-27(2)23(36)20(26-37-21(24(31)34-4)22(38-26)25(32)35-5)17-13-16(33-3)10-11-18(17)29(27)19(30)12-14-6-8-15(28)9-7-14/h6-11,13H,12H2,1-5H3 |
InChI Key |
ZTDXKDRJTOYESE-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CC4=CC=C(C=C4)F)C=CC(=C3)OC)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CC4=CC=C(C=C4)F)C=CC(=C3)OC)C |
Origin of Product |
United States |
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